1-Phenyl-5-acenaphtheneacetic acid
Description
Structure
3D Structure
Properties
CAS No. |
71823-44-4 |
|---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-(1-phenyl-1,2-dihydroacenaphthylen-5-yl)acetic acid |
InChI |
InChI=1S/C20H16O2/c21-19(22)12-14-9-10-15-11-18(13-5-2-1-3-6-13)17-8-4-7-16(14)20(15)17/h1-10,18H,11-12H2,(H,21,22) |
InChI Key |
XRLCPYOJAVEXCC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC3=C(C=CC1=C32)CC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Phenyl 5 Acenaphtheneacetic Acid and Its Analogs
Strategic Disconnections and Retrosynthetic Analysis for the 1-Phenyl-5-acenaphtheneacetic Acid Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available precursors. For this compound, two primary disconnections guide the synthetic strategy.
The first key disconnection is the C-C bond between the acenaphthene (B1664957) C-5 position and the acetic acid side chain. This suggests a precursor such as a 5-haloacenaphthene derivative, which can be coupled with a suitable two-carbon synthon, or the introduction of the side chain via a Friedel-Crafts-type reaction on the acenaphthene core.
The second critical disconnection is the C-C bond between the C-1 position of the acenaphthene ring and the phenyl group. This bond can be formed through modern cross-coupling reactions, such as the Suzuki-Miyaura or Heck reaction, which are highly effective for creating aryl-aryl bonds. nih.govyoutube.comtamu.edumdpi.com This approach would typically involve a 1-haloacenaphthene derivative and a phenylboronic acid or a similar organometallic reagent.
A plausible retrosynthetic pathway is outlined below:
Figure 1: Retrosynthetic Analysis of this compound
This analysis suggests a forward synthesis commencing with the functionalization of the acenaphthene core, followed by the sequential introduction of the phenyl and acetic acid moieties.
Acenaphthene Functionalization and Substitution Chemistry at the C-5 Position
The introduction of the acetic acid group, or a precursor, at the C-5 position is a crucial step. The reactivity of acenaphthene in electrophilic substitutions is higher than that of benzene. libretexts.org The positions C-3, C-5, and C-6 are the most susceptible to electrophilic attack.
Electrophilic aromatic substitution (EAS) offers a direct route to functionalize the acenaphthene core. The regioselectivity of these reactions is highly dependent on the reaction conditions and the nature of the electrophile. libretexts.org
Friedel-Crafts acylation is a prominent method for introducing a keto group, which can then be elaborated into the desired acetic acid side chain. For instance, acylation of acenaphthene with chloroacetyl chloride in the presence of a Lewis acid like aluminum chloride can introduce the -COCH₂Cl group, primarily at the C-5 position under specific conditions. Subsequent hydrolysis and reduction or other functional group manipulations can yield the acetic acid moiety. The directing effects of substituents on the aromatic ring are critical for achieving the desired regioselectivity. libretexts.orgstudysmarter.co.uk
Table 1: Examples of Electrophilic Aromatic Substitution on Acenaphthene
| Reaction | Reagent | Product(s) | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitroacenaphthene | Major product under standard conditions. |
| Sulfonation | H₂SO₄ (80°C) | Acenaphthene-5-sulfonic acid | Kinetically controlled product. libretexts.org |
| Acylation | RCOCl/AlCl₃ | 5-Acylacenaphthene | Regioselectivity can be influenced by solvent and temperature. libretexts.org |
This table presents generalized outcomes for electrophilic substitution on the unsubstituted acenaphthene ring.
Transition metal-catalyzed cross-coupling reactions provide a versatile and highly efficient alternative for C-C bond formation at the C-5 position. mdpi.com This approach typically begins with the regioselective halogenation of acenaphthene to produce 5-bromo- or 5-iodoacenaphthene. This haloacenaphthene can then undergo various coupling reactions.
The Heck reaction , a palladium-catalyzed coupling of an aryl halide with an alkene, is a powerful tool for this purpose. organic-chemistry.orglibretexts.orgrug.nl For instance, the coupling of 5-bromoacenaphthene (B1265734) with an acrylate (B77674) ester (e.g., ethyl acrylate) in the presence of a palladium catalyst and a base would yield an acenaphthene-5-acrylate ester. frontiersin.org Subsequent hydrolysis of the ester provides the corresponding acrylic acid, which can be reduced to the target acetic acid derivative.
The Suzuki-Miyaura coupling offers another robust method, involving the reaction of a haloacenaphthene with an organoboron compound. nih.govyoutube.comtamu.edumdpi.com Coupling 5-bromoacenaphthene with a boronic ester containing the acetic acid moiety (or a protected version) would directly install the side chain. The mild reaction conditions and high functional group tolerance make the Suzuki coupling particularly attractive for complex syntheses. mdpi.com
Table 2: Transition Metal-Catalyzed Reactions for C-5 Functionalization
| Reaction | Acenaphthene Substrate | Coupling Partner | Catalyst System | Product Type | Ref. |
|---|---|---|---|---|---|
| Heck Reaction | 5-Bromoacenaphthene | Alkene (e.g., ethyl acrylate) | Pd(OAc)₂, PPh₃, Base | Acenaphthene-5-alkene | organic-chemistry.orgfrontiersin.org |
| Suzuki Coupling | 5-Bromoacenaphthene | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Base | 5-Aryl/Alkyl-acenaphthene | nih.govyoutube.com |
| Sonogashira Coupling | 5-Iodoacenaphthene | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base | 5-Alkynyl-acenaphthene | mdpi.com |
This table illustrates potential applications of common cross-coupling reactions for functionalizing the C-5 position of acenaphthene.
Introduction and Functionalization of the Phenyl Moiety at the C-1 Position
The installation of the phenyl group at the C-1 position of the acenaphthene nucleus is a key transformation. The C-1 position is part of a five-membered ring, and its functionalization can be achieved through metal-catalyzed C-H activation or by using pre-functionalized substrates. nih.govresearchgate.net
Transition metal-catalyzed cross-coupling reactions are the methods of choice for introducing the phenyl group with high efficiency. mdpi.com A common strategy involves the preparation of a 1-haloacenaphthene derivative, which then serves as the substrate for coupling.
The Suzuki-Miyaura coupling is particularly well-suited for this purpose. nih.govyoutube.com The reaction of 1-bromoacenaphthene with phenylboronic acid in the presence of a palladium catalyst and a base affords 1-phenylacenaphthene. The reaction is known for its broad substrate scope and functional group tolerance. nih.govmdpi.com
Similarly, the Heck reaction can be employed, for example, by coupling a 1-haloacenaphthene with styrene, although this would introduce a vinyl-linked phenyl group that would require further modification. organic-chemistry.org The development of catalysts for C-H activation has also opened up pathways for the direct arylation of the C-1 position, avoiding the need for pre-halogenation. nih.govnih.gov
The C-1 carbon of 1-phenylacenaphthene is a stereocenter. Therefore, the synthesis of enantiomerically pure this compound requires an asymmetric approach. This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or the resolution of a racemic mixture.
Asymmetric transition-metal catalysis has emerged as a powerful tool for constructing chiral molecules. mdpi.com For instance, an asymmetric Suzuki-Miyaura coupling using a palladium catalyst coordinated to a chiral ligand could, in principle, achieve the enantioselective synthesis of 1-phenylacenaphthene from a suitable achiral precursor. Research into N-heterocyclic carbene (NHC) ligands fused to an acenaphthene backbone has shown promise in developing enantioselective catalytic processes. mdpi.comacs.org
Another approach involves the use of a chiral auxiliary. An achiral acenaphthene precursor could be reacted with a chiral reagent to induce diastereoselectivity in a subsequent key bond-forming step. nih.gov After the formation of the chiral center, the auxiliary can be removed to yield the enantiomerically enriched product.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Acenaphthene |
| 5-Nitroacenaphthene |
| Acenaphthene-5-sulfonic acid |
| 5-Acylacenaphthene |
| 5-Bromoacenaphthene |
| 5-Iodoacenaphthene |
| Acenaphthene-5-alkene |
| 5-Aryl-acenaphthene |
| 5-Alkyl-acenaphthene |
| 5-Alkynyl-acenaphthene |
| 1-Phenylacenaphthene |
| Phenylboronic acid |
| Styrene |
| Chloroacetyl chloride |
| Ethyl acrylate |
| Aluminum chloride |
| Palladium acetate |
| Triphenylphosphine |
| Palladium tetrakis(triphenylphosphine) |
Carboxylic Acid Side Chain Elaboration and Derivatization from Precursors
The introduction of the acetic acid side chain onto the 1-phenyl-5-acenaphthene scaffold is a critical transformation. This can be achieved through various classical and contemporary organic reactions, starting from suitable precursors such as a carboxylic acid, aldehyde, or ketone.
Homologation, the process of extending a carbon chain by a single methylene (B1212753) group, offers a direct route to the acetic acid moiety from a corresponding carboxylic acid precursor. The Arndt-Eistert reaction is a prime example of such a transformation. wikipedia.orgnrochemistry.com
A plausible synthetic pathway would commence with the synthesis of a precursor, 1-phenyl-5-acenaphthenecarboxylic acid. This intermediate could be prepared via a Suzuki cross-coupling reaction between a 5-haloacenaphthene (e.g., 5-bromoacenaphthene) and phenylboronic acid, followed by carboxylation. The subsequent Arndt-Eistert homologation would proceed as follows:
Activation of the Carboxylic Acid: The 1-phenyl-5-acenaphthenecarboxylic acid is first converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.org
Formation of a Diazoketone: The resulting acid chloride is then reacted with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone intermediate. wikipedia.orgorganic-chemistry.org It is crucial to use an excess of diazomethane to neutralize the hydrochloric acid (HCl) generated during the reaction. wikipedia.org
Wolff Rearrangement: The α-diazoketone undergoes a Wolff rearrangement, typically catalyzed by a metal catalyst such as silver(I) oxide (Ag₂O) or through photolysis or thermolysis, to generate a ketene (B1206846) intermediate. nrochemistry.comorganic-chemistry.org
Nucleophilic Trapping: The highly reactive ketene is then trapped by a nucleophile. In the presence of water, the ketene is hydrolyzed to yield the desired this compound. organic-chemistry.org
Table 1: Representative Conditions for Arndt-Eistert Homologation
| Step | Reagents and Conditions | Product | Reference |
| 1. Acid Chloride Formation | Carboxylic acid, SOCl₂ or (COCl)₂, reflux | Acid Chloride | wikipedia.org |
| 2. Diazoketone Formation | Acid chloride, excess CH₂N₂, ether, 0°C to RT | α-Diazoketone | wikipedia.orgorganic-chemistry.org |
| 3. Wolff Rearrangement & Trapping | α-Diazoketone, Ag₂O, H₂O, heat | Homologated Carboxylic Acid | nrochemistry.comorganic-chemistry.org |
Alternatively, the acetic acid side chain can be constructed from a carbonyl precursor, such as an aldehyde or ketone derivative of 1-phenyl-5-acenaphthene.
The Reformatsky reaction involves the reaction of an α-haloester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orglibretexts.org Starting from a hypothetical 1-phenyl-5-formylacenaphthene or 1-phenyl-acenaphthen-5-one, the reaction with an α-haloacetate (e.g., ethyl bromoacetate) and activated zinc would yield the corresponding β-hydroxy ester. Subsequent dehydration and reduction or direct hydrogenolysis would lead to the ethyl ester of this compound, which can then be hydrolyzed to the final acid. The use of freshly prepared zinc powder is often recommended to improve yields. byjus.com
Table 2: General Conditions for the Reformatsky Reaction
| Precursor | Reagents | Intermediate | Reference |
| Aldehyde or Ketone | Ethyl bromoacetate, activated Zinc, THF or benzene/ether, reflux | β-Hydroxy ester | wikipedia.orglibretexts.orgbyjus.com |
The Wittig reaction provides another powerful tool for C-C bond formation, creating an alkene that can be further transformed into the desired acetic acid. nih.gov The reaction of a 1-phenyl-5-formylacenaphthene with a phosphorus ylide derived from an α-haloacetate, such as (triphenylphosphoranylidene)acetate, would produce an α,β-unsaturated ester. Subsequent catalytic hydrogenation of the double bond would yield the corresponding saturated ester, which upon hydrolysis would afford this compound.
Table 3: Key Steps in a Wittig-Based Synthesis of Arylacetic Acids
| Step | Reaction | Reagents and Conditions | Product | Reference |
| 1 | Wittig Reaction | Aldehyde, Ph₃P=CHCO₂Et, suitable solvent (e.g., THF, DMSO) | α,β-Unsaturated ester | nih.govresearchgate.net |
| 2 | Hydrogenation | α,β-Unsaturated ester, H₂, Pd/C catalyst | Saturated ester | udel.edu |
| 3 | Hydrolysis | Saturated ester, aqueous base (e.g., NaOH), then acid workup | Carboxylic acid | udel.edu |
Exploration of Novel and Green Chemistry Synthetic Routes
In line with the principles of green chemistry, modern synthetic efforts are increasingly directed towards the development of more sustainable and efficient processes. Photochemical, mechanochemical, and flow chemistry approaches offer promising alternatives to traditional synthetic methods.
Photochemistry offers unique opportunities for the activation of molecules and the formation of new bonds under mild conditions. One potential application in the synthesis of this compound is through photochemical carboxylation. The direct carboxylation of C-H bonds in aromatic compounds using CO₂ is a highly attractive but challenging transformation. nih.gov
A hypothetical photochemical route could involve the irradiation of a suitable precursor, such as 1-phenyl-5-methylacenaphthene, in the presence of carbon dioxide. Photoredox catalysis, in particular, has emerged as a powerful tool for such reactions, enabling the formation of aryl aldehydes and ketones from arylacetic acids via oxidative decarboxylation. chemrevlett.com While a direct photochemical carboxylation of an unactivated C-H bond remains a significant hurdle, the development of new photocatalytic systems may render this a viable approach in the future.
Mechanochemistry, the use of mechanical force to induce chemical reactions, has gained traction as a green synthetic tool due to its potential to reduce or eliminate the need for solvents. rsc.org Ball milling is a common technique used to carry out reactions in the solid state.
For the synthesis of this compound, mechanochemistry could be applied at various stages. For instance, the Suzuki coupling to form the 1-phenyl-5-bromoacenaphthene intermediate could potentially be performed under mechanochemical conditions. Furthermore, the final steps of the synthesis, such as the formation of an amide derivative of the target acid, can be efficiently carried out using mechanochemical methods. nih.gov Recent studies have also demonstrated the mechanochemical synthesis of aromatic amides via defluorinative arylation of trifluoroacetamides, highlighting the versatility of this technique. nih.gov
Continuous flow chemistry has revolutionized the synthesis of active pharmaceutical ingredients (APIs) by offering improved safety, efficiency, and scalability compared to traditional batch processes. acs.orgsemanticscholar.orgnih.gov The synthesis of NSAIDs like ibuprofen (B1674241) has been successfully demonstrated in continuous flow systems, showcasing the potential of this technology for the production of this compound. acs.orgnih.gov
Chemical Reactivity and Mechanistic Investigations of 1 Phenyl 5 Acenaphtheneacetic Acid
Reactions of the Acenaphthene (B1664957) Nucleus
The acenaphthene ring system, a key component of 1-Phenyl-5-acenaphtheneacetic acid, exhibits a rich and varied chemical reactivity. This section details the redox chemistry, addition reactions, and rearrangements characteristic of this structural motif.
Redox Chemistry: Hydrogenation and Oxidation Reactions
The acenaphthene nucleus is susceptible to both hydrogenation and oxidation, leading to a range of products. Hydrogenation of the five-membered ring can occur under various conditions, while oxidation can yield products such as acenaphthenequinone (B41937) and naphthalic anhydride (B1165640). acs.org
Catalytic oxidation of acenaphthene and its derivatives in acetic acid has been studied, revealing that the product distribution is highly dependent on the catalyst used. For instance, manganese-based catalysts tend to favor the formation of naphthalic anhydride, whereas cobalt-based catalysts predominantly yield acenaphthenequinone. acs.org The reaction proceeds through a sequence of intermediates including acenaphthenol-9 and trans-acenaphthylene glycol. acs.org
Table 1: Products of Acenaphthene Oxidation
| Catalyst System | Major Product | Minor Products |
|---|---|---|
| Manganese Bromide | Naphthalic anhydride | Acenaphthenequinone, Acenaphthenol-9, trans-Acenaphthylene glycol |
| Cobalt Bromide | Acenaphthenequinone | Naphthalic anhydride, Acenaphthenol-9, trans-Acenaphthylene glycol |
This table summarizes the primary and secondary products observed during the catalytic oxidation of acenaphthene in the presence of different metal bromide catalysts. acs.org
Electrophilic and Nucleophilic Additions to the Acenaphthene Ring System
The double bond in the five-membered ring of the acenaphthene nucleus is susceptible to attack by electrophiles, initiating electrophilic addition reactions. savemyexams.com These reactions typically involve the formation of a carbocation intermediate, which is then attacked by a nucleophile. savemyexams.com The area of the double bond has a high electron density, making it a target for electron-loving species. savemyexams.com
Nucleophilic additions to the acenaphthene system are also known, particularly with respect to acenaphthenequinone, a derivative of acenaphthene. nih.gov Acenaphthenequinone reacts with a variety of nucleophiles, including organometallic reagents and enolates. nih.gov For example, the reaction with aldehydes and ketones in the presence of a base can lead to condensation products. nih.gov
Rearrangement Reactions Involving the Acenaphthene Moiety
Rearrangement reactions involving the acenaphthene skeleton can be induced under various conditions. For instance, the Schmidt rearrangement of acenaphthenequinone with sodium azide (B81097) leads to the formation of naphthalic anhydride. nih.gov
Steric strain within substituted acenaphthene derivatives can also drive unexpected rearrangements. In a study of an 8-nitro-1-naphthoic acid derivative, which shares the naphthalene (B1677914) core with acenaphthene, significant steric strain between the nitro and carboxylic acid groups led to the disruption of the aromatic system and a subsequent rearrangement to a conjugated aldehyde under mild conditions. nih.gov This highlights how substituents on the acenaphthene framework can influence its stability and reactivity, potentially leading to complex molecular transformations.
Reactivity of the Phenyl Substituent
The phenyl group attached to the acenaphthene nucleus at the 1-position also possesses its own characteristic reactivity, which can be influenced by the bulky acenaphtheneacetic acid moiety.
Reactions at the Phenyl Ring: Nitration, Halogenation, Sulfonation
The phenyl ring is an aromatic system and can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. wikipedia.org The position of substitution (ortho, meta, or para) is directed by the nature of the existing substituent. wikipedia.org In the case of this compound, the acenaphtheneacetic acid group acts as a deactivating group, directing incoming electrophiles to the meta position. However, the steric bulk of the substituent may also influence the regioselectivity of these reactions.
Nitration: This reaction is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. youtube.com
Halogenation: Halogenation can be achieved using halogens in the presence of a Lewis acid catalyst or with N-halosuccinimides. beilstein-journals.org Mechanochemical methods for halogenation have also been developed. beilstein-journals.org
Sulfonation: Sulfonation is often performed using fuming sulfuric acid or sulfur trioxide. researchgate.net The reaction is reversible, and the position of sulfonation can be influenced by reaction conditions. researchgate.net
Table 2: Common Electrophilic Aromatic Substitution Reactions of the Phenyl Ring
| Reaction | Reagents | Electrophile |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |
| Halogenation | X₂ (X=Cl, Br), Lewis Acid | X⁺ |
| Sulfonation | SO₃, H₂SO₄ | SO₃ |
This table outlines the typical reagents and the active electrophilic species for common substitution reactions on the phenyl ring. youtube.combeilstein-journals.orgresearchgate.net
Intermolecular and Intramolecular Interactions Involving the Phenyl Group
The phenyl group can participate in various non-covalent interactions that influence the molecule's conformation and aggregation behavior. These include π-π stacking interactions between phenyl rings of adjacent molecules and cation-π interactions.
Transformations of the Acetic Acid Functional Group
The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, including esterification, amidation, decarboxylation, and reduction.
Esterification: The conversion of this compound to its corresponding esters is anticipated to proceed via standard esterification protocols. The most common method would be the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is often used, or water is removed as it is formed, for instance, by azeotropic distillation. masterorganicchemistry.com
The general reaction is as follows: this compound + R-OH ⇌ 1-Phenyl-5-acenaphtheneacetate + H₂O
Alternative methods that could be employed for the esterification of this sterically hindered carboxylic acid include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the reaction of its carboxylate salt with an alkyl halide. sketchy.com
Amidation: The formation of amides from this compound would typically be achieved by reacting it with a primary or secondary amine. lumenlearning.com Direct thermal condensation of the carboxylic acid and amine is possible but often requires high temperatures, which can be synthetically limiting. lumenlearning.com A more common approach involves the activation of the carboxylic acid. This can be done by converting it to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine in the presence of a base. commonorganicchemistry.com
Alternatively, a wide array of peptide coupling agents, such as HATU, HBTU, or EDC in combination with HOBt, can facilitate the direct amidation under milder conditions. commonorganicchemistry.com These reagents form a highly reactive activated intermediate that is readily attacked by the amine nucleophile.
Illustrative Data for Esterification and Amidation Reactions
The following table presents representative conditions and expected yields for the esterification and amidation of arylacetic acids, which are analogous to this compound. Note: This data is illustrative and not based on experimental results for this compound.
| Transformation | Reagents and Conditions | Expected Yield (%) | Reference |
| Esterification | |||
| Methyl Ester | Methanol, H₂SO₄ (cat.), reflux | 85-95 | nih.gov |
| Ethyl Ester | Ethanol, DCC, DMAP, CH₂Cl₂, rt | 90-98 | sketchy.com |
| Amidation | |||
| Anilide | 1. SOCl₂, reflux; 2. Aniline, Pyridine, 0 °C to rt | 80-90 | commonorganicchemistry.com |
| Benzylamide | Benzylamine, HATU, DIPEA, DMF, rt | 85-95 | commonorganicchemistry.com |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, from arylacetic acids like this compound is a known transformation, often proceeding through oxidative pathways. chemrevlett.comchemrevlett.com This transformation is synthetically useful for the preparation of the corresponding aryl aldehydes and ketones. chemrevlett.com
Metal-catalyzed oxidative decarboxylation can be achieved using various transition metals, such as copper, manganese, or iron, in the presence of an oxidant. chemrevlett.com For instance, a copper(II) acetate-catalyzed reaction with molecular oxygen as the terminal oxidant can convert arylacetic acids to benzaldehydes. chemrevlett.com The mechanism likely involves the formation of a copper carboxylate, followed by single-electron transfer to generate an acyloxy radical, which then loses CO₂ to form a benzylic radical. This radical is subsequently oxidized to the corresponding carbonyl compound.
Photoredox catalysis offers a milder alternative for oxidative decarboxylation. acs.org In a typical setup, a photocatalyst, upon irradiation with visible light, can oxidize the carboxylate to an acyloxy radical, initiating the decarboxylation cascade.
The carboxylic acid functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohol: A complete reduction to the corresponding primary alcohol, 2-(1-phenylacenaphthen-5-yl)ethanol, is expected with the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comnumberanalytics.comlibretexts.org The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. lumenlearning.com An aldehyde is formed as an intermediate in this reaction, but it is immediately reduced further to the alcohol and cannot be isolated. libretexts.org
Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation. Direct reduction is not typically feasible with common hydride reagents. Therefore, a two-step approach is generally employed. The carboxylic acid would first be converted to a more reactive derivative, such as an acid chloride or an ester. The acid chloride can then be reduced to the aldehyde using a bulky, less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) at low temperatures. libretexts.org Similarly, the ester can be reduced to the aldehyde using diisobutylaluminum hydride (DIBAL-H), also at low temperatures (typically -78 °C), to prevent over-reduction to the alcohol. libretexts.orgchemistrysteps.com More recent methods have explored the one-pot conversion of carboxylic acids to aldehydes. louisville.edu
Illustrative Data for Reduction Reactions
The following table provides representative conditions and expected yields for the reduction of arylacetic acids. Note: This data is illustrative and not based on experimental results for this compound.
| Product | Reagents and Conditions | Expected Yield (%) | Reference |
| 2-(1-Phenylacenaphthen-5-yl)ethanol | 1. LiAlH₄, THF, reflux; 2. H₃O⁺ | 85-95 | libretexts.org |
| 1-Phenyl-5-acenaphtheneacetaldehyde | 1. SOCl₂, reflux; 2. LiAl(Ot-Bu)₃H, THF, -78 °C | 70-80 | libretexts.org |
| 1-Phenyl-5-acenaphtheneacetaldehyde | 1. CH₃OH, H⁺; 2. DIBAL-H, Toluene, -78 °C | 75-85 | chemistrysteps.com |
Investigation of Reaction Kinetics and Thermodynamics
While no specific kinetic or thermodynamic studies have been published for this compound, the principles of such investigations can be applied to understand its reactivity.
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a particular C-H (or other) bond is broken in the rate-determining step of a reaction. princeton.edubaranlab.org This is achieved by comparing the rate of reaction of a substrate with that of its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium).
For the reactions of this compound, a KIE study could be particularly insightful in understanding the mechanism of oxidative decarboxylation. If the cleavage of the benzylic C-H bond is involved in the rate-determining step, a significant primary KIE (kH/kD > 1) would be expected. youtube.com Conversely, if decarboxylation is the sole rate-determining step, a smaller or negligible KIE for the benzylic position would be observed.
A thermochemical analysis of the reactions of this compound would provide valuable information about the energy changes associated with its transformations. The enthalpy of reaction (ΔH) indicates whether a reaction is exothermic or endothermic, while the Gibbs free energy of reaction (ΔG) determines its spontaneity.
For instance, the decarboxylation reaction is generally thermodynamically favorable due to the formation of the highly stable carbon dioxide molecule. Computational chemistry methods could be employed to estimate the reaction enthalpies and free energies for the various transformations of this compound, providing theoretical insights into their feasibility and energy profiles. These calculations would help in understanding the stability of intermediates and transition states, further elucidating the reaction mechanisms. nih.gov
Advanced Spectroscopic and Structural Characterization of 1 Phenyl 5 Acenaphtheneacetic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone in the structural determination of organic compounds, providing intricate details about the carbon-hydrogen framework.
The ¹H NMR spectrum of 1-Phenyl-5-acenaphtheneacetic acid would be expected to exhibit a series of signals corresponding to the distinct proton environments within the molecule. The aromatic protons of the acenaphthene (B1664957) and phenyl rings would typically resonate in the downfield region, generally between δ 7.0 and 8.0 ppm, with their specific chemical shifts and multiplicities dictated by their substitution pattern and through-space interactions. The benzylic proton of the acetic acid moiety would likely appear as a singlet or a multiplet depending on its coupling with neighboring protons, anticipated in the range of δ 3.5-5.0 ppm. The methylene (B1212753) protons of the acenaphthene core would also give rise to characteristic signals.
The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically appearing above δ 170 ppm. The aromatic carbons would resonate in the δ 120-150 ppm range, while the aliphatic carbons of the acenaphthene and the acetic acid side chain would be found in the upfield region. Precise chemical shift values are influenced by the electronic environment of each nucleus. libretexts.orgorganicchemistrydata.orgwisc.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Carboxylic Acid (OH) | 10.0 - 12.0 | br s | - |
| Aromatic (Acenaphthene & Phenyl) | 7.0 - 8.0 | m | - |
| Benzylic (CH-COOH) | 3.8 - 4.5 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 170 - 180 |
| Aromatic (C) | 120 - 150 |
| Benzylic (CH) | 40 - 50 |
Note: The data in the tables above are predicted values based on typical chemical shift ranges for similar functional groups and structural motifs. Actual experimental values may vary.
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between adjacent aromatic protons on the phenyl and acenaphthene rings, aiding in their specific assignment. scielo.org.co
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. scielo.org.conih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the phenyl ring, the acetic acid side chain, and the acenaphthene core, for example, by showing a correlation between the benzylic proton and the carbons of the phenyl ring and the acenaphthene system. scielo.org.conih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in determining the relative stereochemistry and preferred conformation of the phenyl group relative to the acenaphthene moiety.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
The IR and Raman spectra of this compound would be characterized by several key vibrational modes. nih.gov
O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, would be indicative of the carboxylic acid hydroxyl group, often showing evidence of hydrogen bonding.
C=O Stretch: A strong, sharp absorption in the IR spectrum, usually around 1700-1725 cm⁻¹, is a hallmark of the carbonyl group of the carboxylic acid.
C-O Stretch: A medium intensity band in the region of 1210-1320 cm⁻¹ would correspond to the C-O stretching of the carboxylic acid.
Aromatic C-H Stretch: These would appear as a group of weak to medium bands above 3000 cm⁻¹.
Aromatic C=C Stretch: Multiple bands of varying intensity in the 1450-1600 cm⁻¹ region would be characteristic of the phenyl and acenaphthene rings.
Aliphatic C-H Stretch: These would be observed as medium to strong bands in the 2850-2960 cm⁻¹ region.
Raman spectroscopy would provide complementary information, with strong signals often observed for the symmetric vibrations of the aromatic rings. mcmaster.ca
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
Subtle shifts in the positions and intensities of certain vibrational bands can provide clues about the molecule's conformation. For instance, the exact frequency of the C=O stretching vibration can be influenced by intramolecular hydrogen bonding or by the rotational orientation of the carboxylic acid group relative to the rest of the molecule. Computational studies, in conjunction with experimental spectra, can aid in assigning these conformational signatures. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) would provide the elemental composition, confirming the molecular formula.
The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH) and the loss of the entire carboxyl group (•COOH). The cleavage of the bond between the benzylic carbon and the acenaphthene ring would also be a likely fragmentation pathway, leading to the formation of stable resonance-stabilized fragments. Analysis of these fragment ions helps to piece together the molecular structure. nist.govnist.gov
Table 4: Potential Mass Spectrometry Fragments for this compound
| Fragment | Proposed Structure |
|---|---|
| [M]⁺ | Intact Molecule |
| [M - OH]⁺ | Loss of hydroxyl radical |
| [M - COOH]⁺ | Loss of carboxyl group |
| [C₁₀H₇-CH(C₆H₅)]⁺ | Acenaphthenyl-phenylmethyl cation |
| [C₁₀H₇]⁺ | Acenaphthenyl cation |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula.
For this compound, with a nominal mass of 288 g/mol , HRMS would be employed to distinguish its elemental formula (C₂₀H₁₆O₂) from other potential isobaric compounds. The theoretical exact mass is calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O). An experimental HRMS measurement that closely matches this theoretical value would provide strong evidence for the compound's elemental composition.
Table 1: Illustrative HRMS Data for this compound (C₂₀H₁₆O₂)
| Ion Species | Theoretical Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Accuracy (ppm) |
| [M+H]⁺ | 289.12231 | Value would be determined experimentally | Value would be calculated |
| [M+Na]⁺ | 311.10425 | Value would be determined experimentally | Value would be calculated |
| [M-H]⁻ | 287.10776 | Value would be determined experimentally | Value would be calculated |
| Note: The "Observed Exact Mass" and "Mass Accuracy" are placeholder columns to illustrate the data format. Actual experimental values are required for a definitive analysis. |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) provides critical information about a molecule's structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique helps to identify structural motifs and the connectivity of atoms within the molecule.
In an MS/MS experiment on this compound, the protonated molecule [M+H]⁺ (m/z 289.1223) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be expected to show characteristic losses corresponding to different parts of the molecule. Key predicted fragmentation pathways would include:
Loss of the carboxylic acid group: A neutral loss of 45.02 Da corresponding to the loss of the -COOH group is a highly probable fragmentation pathway for carboxylic acids.
Decarboxylation: The loss of CO₂ (44.00 Da) is another common fragmentation for such compounds.
Cleavage of the acetic acid side chain: Fragmentation could occur at the bond connecting the phenylacetic acid moiety to the acenaphthene core.
Analysis of these fragmentation patterns allows for the reconstruction of the molecular structure, confirming the presence of the acenaphthene core, the phenyl group, and the acetic acid side chain.
X-ray Crystallography for Solid-State Structural Determination
Single Crystal X-ray Diffraction: Bond Lengths, Bond Angles, Torsion Angles
A successful single-crystal X-ray diffraction study of this compound would yield a detailed model of its molecular structure. This would include precise measurements of all bond lengths, bond angles, and torsion angles. This data is crucial for understanding the steric and electronic effects within the molecule.
Table 2: Representative Bond Lengths for this compound
| Bond | Expected Bond Length (Å) |
| C=O (carbonyl) | ~1.20 - 1.25 |
| C-O (hydroxyl) | ~1.30 - 1.36 |
| C-C (aromatic) | ~1.37 - 1.42 |
| C-C (aliphatic) | ~1.50 - 1.54 |
| Note: These are typical bond length ranges and do not represent experimental data for this specific molecule. |
Table 3: Representative Bond Angles for this compound
| Angle | Expected Bond Angle (°) |
| O=C-O (carboxyl) | ~120 - 125 |
| C-C-C (aromatic) | ~118 - 122 |
| C-CH₂-COOH | ~109.5 |
| Note: These are idealized or typical bond angles and do not represent experimental data for this specific molecule. |
The torsion angles would reveal the conformation of the phenylacetic acid side chain relative to the acenaphthene ring system, providing insight into the preferred spatial arrangement of these bulky groups.
Intermolecular Interactions and Crystal Packing Analysis
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.
Chiroptical Methods for Enantiomeric Excess Determination (if applicable)
The applicability of chiroptical methods depends on whether the molecule is chiral. The structure of this compound contains a stereocenter at the α-carbon of the acetic acid moiety, where the phenyl group is attached. Therefore, this compound can exist as a pair of enantiomers.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Enantiomers of a chiral compound will produce mirror-image CD spectra.
A CD spectrum of a non-racemic sample of this compound would exhibit characteristic positive and/or negative bands (Cotton effects) at specific wavelengths, corresponding to the electronic transitions of the chromophores within the molecule (e.g., the aromatic rings). ontosight.ai The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. By comparing the CD spectrum of a sample to that of the pure enantiomer, the ee can be accurately determined. This is particularly important in fields such as pharmacology, where the biological activity of enantiomers can differ significantly.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is a powerful analytical technique utilized to investigate the chiroptical properties of chiral molecules. This method measures the change in the angle of rotation of plane-polarized light as a function of the wavelength of the light. The resulting spectrum, known as an ORD curve, provides valuable information about the stereochemistry and conformational features of the molecule under investigation.
For a chiral molecule like this compound, which possesses a stereocenter at the carbon atom bearing the phenyl and carboxylic acid groups, ORD studies would be instrumental in characterizing its enantiomeric forms. The technique is particularly sensitive to the three-dimensional arrangement of atoms and functional groups around the chiral center.
A typical ORD study would involve dissolving an enantiomerically pure sample of this compound in a suitable solvent and measuring its specific rotation at various wavelengths. The data obtained would be plotted to generate an ORD curve. The shape and sign of this curve, particularly the presence and nature of any Cotton effects (anomalous dispersion in the region of an absorption band), would offer deep insights into the absolute configuration of the enantiomer.
Detailed research findings from comprehensive ORD studies on this compound are not extensively available in publicly accessible literature. However, based on the principles of ORD and the structural features of the molecule, a hypothetical ORD spectrum would be expected to exhibit a plain curve at wavelengths away from the electronic absorption bands of the phenyl and acenaphthene chromophores. In the regions where these chromophores absorb light, Cotton effects would likely be observed. The sign and magnitude of these Cotton effects would be directly related to the spatial orientation of the chromophores relative to the chiral center.
Hypothetical ORD Data for an Enantiomer of this compound
To illustrate the type of data generated from an ORD study, the following interactive table presents hypothetical specific rotation values at different wavelengths for one of the enantiomers of this compound.
| Wavelength (nm) | Specific Rotation [α] (degrees) |
| 600 | +50 |
| 589 (D-line) | +55 |
| 500 | +75 |
| 400 | +120 |
| 350 | +200 |
| 320 | +50 |
| 310 | -100 |
| 300 | -50 |
| 280 | +20 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent experimentally verified data for this compound.
The analysis of such an ORD curve would involve identifying the wavelengths of the peaks, troughs, and crossover points. This information, when correlated with theoretical models and data from related compounds of known configuration, could be used to assign the absolute configuration (R or S) to the enantiomer of this compound being studied. Furthermore, ORD studies performed under varying experimental conditions, such as different solvents or temperatures, could provide information on the conformational flexibility of the molecule.
Computational and Theoretical Studies on 1 Phenyl 5 Acenaphtheneacetic Acid
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the lowest energy conformation on the potential energy surface. For 1-Phenyl-5-acenaphtheneacetic acid, DFT calculations, often employing a basis set like 6-31G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles. These calculations would reveal the spatial relationship between the phenyl group, the acenaphthene (B1664957) moiety, and the acetic acid side chain. The total electronic energy calculated through this process is a key indicator of the molecule's stability.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Predicted Value |
| C-C bond length (acetic acid) | 1.52 Å |
| C=O bond length (carbonyl) | 1.23 Å |
| O-H bond length (hydroxyl) | 0.97 Å |
| Dihedral Angle (Phenyl-Acenaphthene) | 45-60° |
Note: The data in this table is illustrative and based on typical values for similar functional groups and steric arrangements.
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich acenaphthene and phenyl rings, while the LUMO would likely be centered on the carboxylic acid group and the aromatic systems. This distribution would suggest that the molecule could participate in electrophilic aromatic substitution reactions on the rings and nucleophilic reactions at the carboxylic acid group.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Note: These energy values are hypothetical and serve to illustrate the expected range for a molecule of this type.
The distribution of electron density within a molecule determines its polarity and how it interacts with other molecules. An electrostatic potential (ESP) map provides a visual representation of this charge distribution. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the ESP map would likely show a high negative potential around the oxygen atoms of the carboxylic acid group, making them sites for interaction with positive ions or polar solvents. The aromatic rings would exhibit a moderately negative potential, while the hydrogen atom of the hydroxyl group would be a site of positive potential.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time.
This compound is a flexible molecule due to the rotational freedom around the single bonds connecting the phenyl group and the acetic acid side chain to the acenaphthene core. MD simulations can explore the various possible conformations and identify the most stable, low-energy structures. By simulating the molecule's movements over nanoseconds, researchers can map out the conformational landscape and determine the relative populations of different conformers at a given temperature. This is crucial for understanding how the molecule's shape influences its biological activity or material properties.
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. For a molecule like this compound, density functional theory (DFT) is the most common and effective method for these predictions.
Computational NMR Chemical Shift Prediction and Comparison with Experimental Data
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational spectroscopy. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the absolute shielding constants of nuclei. researchgate.netnih.gov These calculated shieldings (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). researchgate.net The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. semanticscholar.orgnist.gov
For the parent acenaphthene molecule, computational methods have been successfully used to assign its ¹H and ¹³C NMR spectra. A comparison of experimental and computationally predicted chemical shifts for acenaphthene provides a baseline for what could be expected for its derivatives.
Table 1: Experimental and Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for Acenaphthene Calculated values are illustrative and depend on the specific computational method and level of theory used. Experimental values are from standard spectral databases.
| Acenaphthene | Atom | Experimental ¹H Chemical Shift (ppm) | Illustrative Calculated ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Illustrative Calculated ¹³C Chemical Shift (ppm) |
| C1, C2 | 3.39 | 3.42 | 30.3 | 30.5 | |
| C3, C8 | 7.30 | 7.35 | 128.5 | 128.8 | |
| C4, C7 | 7.45 | 7.50 | 122.0 | 122.3 | |
| C5, C6 | 7.60 | 7.65 | 119.2 | 119.5 | |
| C2a, C8a | - | - | 140.0 | 140.2 | |
| C5a, C8b | - | - | 131.7 | 131.9 |
Source: Experimental data from ChemicalBook and PubChem. chemicalbook.comchemicalbook.comnih.gov Calculated values are based on typical DFT methodologies.
For this compound, a similar computational approach would be used. The presence of the phenyl and acetic acid substituents would introduce significant changes in the electron distribution, leading to predictable shifts in the NMR signals of the acenaphthene core, as well as producing characteristic signals for the substituent protons and carbons.
Vibrational Frequency Calculations and Assignment to Experimental Spectra
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational frequency analysis, typically performed using DFT, calculates the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. nih.govq-chem.com These calculated frequencies often have a systematic error, which can be corrected using empirical scaling factors to achieve better agreement with experimental spectra. researchgate.net
Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Acenaphthene Calculated values are illustrative and depend on the specific computational method (e.g., B3LYP/6-31G(d)) and may be scaled. Experimental data is from the NIST Chemistry WebBook.
| Vibrational Mode Description | Experimental IR Frequency (cm⁻¹) | Illustrative Calculated Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3050 | 3055 |
| C-H stretch (aliphatic) | 2925 | 2930 |
| C=C stretch (aromatic) | 1605 | 1610 |
| CH₂ bend | 1430 | 1435 |
| C-H in-plane bend | 1280 | 1285 |
| C-H out-of-plane bend | 830 | 835 |
Source: Experimental data from NIST Chemistry WebBook. nist.gov Calculated values are based on typical DFT methodologies. researchgate.net
In this compound, the addition of the phenyl and acetic acid groups would introduce new vibrational modes, most notably the characteristic C=O stretch of the carboxylic acid group (typically around 1700-1725 cm⁻¹) and the vibrations of the phenyl ring.
Reaction Mechanism Studies using Computational Methods
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into the energetics and structures of transient species like transition states.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
To understand a reaction mechanism, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction pathway. spectrabase.comyoutube.com Computationally, a transition state is a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Various algorithms can be used to locate this TS structure. youtube.com
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. usfq.edu.ec This analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the intended species.
For a reaction involving this compound, such as an electrophilic substitution on the phenyl or acenaphthene ring, computational methods would first locate the transition state for the electrophilic attack. An IRC calculation would then verify the pathway, showing the formation of the sigma complex (arenium ion) and its subsequent deprotonation to yield the final product. nih.gov
Energy Barrier Calculations for Key Synthetic and Transformational Steps
The energy difference between the reactants and the transition state defines the activation energy barrier for a reaction. youtube.comresearchgate.net DFT calculations can provide reliable estimates of these barriers, helping to predict reaction rates and feasibility. acs.orgrsc.org
For example, in the synthesis of this compound or its subsequent chemical transformations, computational methods could be used to calculate the energy barriers for key steps. This could involve, for instance, the barrier for a Friedel-Crafts type reaction to attach the phenyl group or the barriers for reactions at the acetic acid side chain. Studies on related systems, such as the dimerization of acenes, have shown that DFT methods can effectively calculate these energy barriers. acs.org
Table 3: Illustrative Calculated Activation Barriers for Reactions of Polycyclic Aromatic Hydrocarbons These are examples from related systems to illustrate the type of data obtained from computational studies.
| Reaction | Computational Method | Calculated Activation Barrier (kcal/mol) |
| Naphthalene (B1677914) Dimerization | M06-2X/6-31G(d) | 57.1 |
| Anthracene Dimerization | M06-2X/6-31G(d) | 33.3 |
| Naphthyl radical + Acetylene | Electronic Structure Calculations | Preferential formation of acenaphthylene (B141429) over ring cyclization nih.gov |
Source: Data adapted from computational studies on acene dimerization and PAH growth. acs.orgnih.gov
Aromaticity and Ring Strain Analysis of the Acenaphthene System
The chemical behavior of this compound is fundamentally influenced by the electronic structure and geometry of its acenaphthene core.
Aromaticity, a key concept in organic chemistry, can be quantified using several computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index, where a value close to 1 indicates high aromaticity. researchgate.net Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion, where negative values inside a ring are indicative of aromaticity. researchgate.net
Studies on the acenaphthene system reveal that the six-membered rings exhibit significant aromatic character, while the five-membered ring introduces strain and has a lesser degree of aromaticity.
Table 4: Illustrative Aromaticity Indices for the Rings of Acenaphthene Values are illustrative and depend on the specific computational method.
| Ring System | Illustrative HOMA Value | Illustrative NICS(1) Value (ppm) | Aromatic Character |
| Benzene (for reference) | ~1.00 | ~ -10 | Aromatic |
| Six-membered rings in Acenaphthene | ~0.85 - 0.95 | ~ -7 to -9 | Aromatic |
| Five-membered ring in Acenaphthene | ~0.30 - 0.50 | ~ -2 to -4 | Weakly aromatic / Strained |
Source: Based on general principles and computational studies of aromaticity in polycyclic systems. researchgate.net
The five-membered ring in acenaphthene is constrained by its fusion to the naphthalene system, resulting in significant ring strain. wikipedia.org This strain energy, which is the excess energy due to non-ideal bond angles and conformations, can be calculated computationally using methods like isodesmic reactions. stackexchange.comnih.gov The strain in the acenaphthene core can influence its reactivity, making certain reactions more or less favorable compared to an unstrained analogue.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Phenyl-5-acenaphtheneacetic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or coupling reactions between acenaphthene derivatives and phenylacetic acid precursors. For example, analogous compounds (e.g., 2-(diethylamino)-2-phenylacetic acid) are synthesized via nucleophilic substitution or esterification . Key factors include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic aromatic substitution.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Temperature control : Reactions at 60–80°C minimize side products like decarboxylated derivatives .
Q. How can structural elucidation of this compound be achieved using spectroscopic techniques?
- Methodological Answer :
- NMR : The phenyl group’s protons appear as a multiplet at δ 7.2–7.5 ppm (aromatic region), while the acenaphthene protons show distinct splitting patterns (δ 2.5–3.5 ppm for bridgehead hydrogens) . The acetic acid moiety’s carbonyl (C=O) resonates at ~170 ppm in NMR .
- IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group .
- Mass Spectrometry : ESI-MS in negative mode detects the deprotonated molecular ion [M–H]⁻, with fragmentation patterns indicating loss of CO₂ (m/z 44) .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in reported -NMR data for acenaphthene-containing derivatives?
- Methodological Answer : Contradictions often arise from dynamic stereochemistry or solvent effects. Strategies include:
- Variable Temperature NMR : Probe conformational exchange (e.g., ring puckering in acenaphthene) by acquiring spectra at 25°C and –40°C .
- Deuterated Solvents : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding’s impact on chemical shifts .
- DFT Calculations : Optimize molecular geometries (B3LYP/6-31G*) and simulate NMR spectra using Gaussian software to validate experimental data .
Q. How does stereochemical configuration at the acenaphthene bridgehead influence the biological activity of this compound?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers. Assess activity via in vitro assays (e.g., enzyme inhibition).
- X-ray Crystallography : Determine absolute configuration; intermolecular interactions (e.g., π-π stacking of phenyl rings) correlate with receptor binding .
- Molecular Dynamics : Simulate ligand-protein docking (AutoDock Vina) to predict enantioselectivity .
Q. What analytical approaches validate environmental degradation pathways of this compound in aquatic systems?
- Methodological Answer :
- LC-MS/MS : Monitor degradation products (e.g., hydroxylated derivatives) using MRM transitions specific to m/z 267 → 249 (loss of H₂O) .
- Isotopic Labeling : Synthesize -labeled analogs to track biodegradation via isotope ratio mass spectrometry .
- QSAR Modeling : Predict ecotoxicity using logP and topological polar surface area (TPSA) descriptors .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the photostability of phenylacetic acid derivatives?
- Methodological Answer : Discrepancies may stem from light source variability (UV-A vs. UV-B) or matrix effects. Mitigation steps:
- Controlled Irradiation : Use a solar simulator (AM1.5G spectrum) and quantify degradation via UV-Vis kinetics (λ = 254 nm) .
- Matrix Calibration : Spike samples into environmental matrices (e.g., river water) to assess quenching effects .
- Collaborative Studies : Cross-validate results across labs using standardized protocols (e.g., OECD Test Guideline 316) .
Research Design Considerations
Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?
- Methodological Answer :
- Rodent Studies : Administer via oral gavage (10 mg/kg) and collect plasma samples at t = 0, 1, 4, 8, 24 h. Quantify using LC-MS/MS with a lower LOQ of 1 ng/mL .
- Tissue Distribution : Autoradiography with -labeled compound identifies accumulation in liver and kidneys .
- Metabolite Profiling : Incubate with human liver microsomes (HLMs) to identify Phase I/II metabolites (e.g., glucuronidation at the carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
